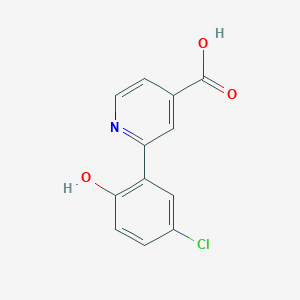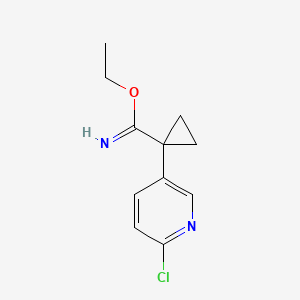
Ethyl 7-(4-bromobutoxy)chromane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 1,4-dibromobutane in the presence of anhydrous potassium carbonate and triethylamine . The reaction is carried out in a suitable solvent, such as dry acetone, under reflux conditions. The product is then purified through standard techniques like recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The chromene ring can be oxidized to form different derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted chromene derivatives.
Oxidation: Formation of chromene-2,3-dione derivatives.
Reduction: Formation of 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-methanol.
科学的研究の応用
Ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Explored for its potential in the development of organic electronic materials and sensors.
作用機序
The mechanism of action of ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutoxy group can facilitate binding to active sites, while the chromene core can interact with hydrophobic pockets. These interactions can modulate biological pathways, leading to the observed pharmacological effects.
類似化合物との比較
Similar Compounds
7-(4-Bromobutoxy)-2H-chromen-2-one: A closely related compound with similar synthetic routes and applications.
7-(4-Bromobutoxy)-3,4-dihydrocarbostyril: Another compound with a similar structure, used as an intermediate in the synthesis of aripiprazole.
Uniqueness
Ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate is unique due to its specific ester functional group, which can be further modified to create a variety of derivatives. This versatility makes it a valuable compound in synthetic organic chemistry and drug development.
特性
分子式 |
C16H21BrO4 |
|---|---|
分子量 |
357.24 g/mol |
IUPAC名 |
ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C16H21BrO4/c1-2-19-16(18)14-8-6-12-5-7-13(11-15(12)21-14)20-10-4-3-9-17/h5,7,11,14H,2-4,6,8-10H2,1H3 |
InChIキー |
PSNDHWSJUFHQFW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCC2=C(O1)C=C(C=C2)OCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


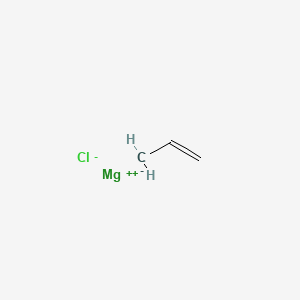
![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B13885658.png)
![Propan-2-yl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13885660.png)
![tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13885662.png)
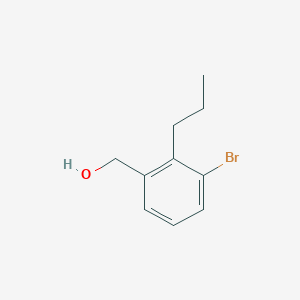
![1-(9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone](/img/structure/B13885686.png)
![7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one](/img/structure/B13885691.png)
![9-(Methylsulfanylmethyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline](/img/structure/B13885697.png)

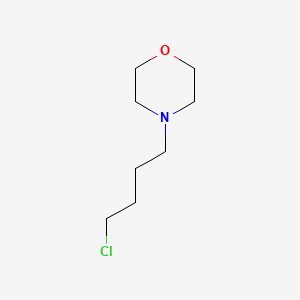
![5-Chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one](/img/structure/B13885730.png)
